molecular formula C37H48N4O5 B1142702 Lopinavir D-Valine Diastereomer CAS No. 1623021-24-8

Lopinavir D-Valine Diastereomer

Número de catálogo: B1142702
Número CAS: 1623021-24-8
Peso molecular: 628.8 g/mol
Clave InChI: KJHKTHWMRKYKJE-UQJYGFKOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lopinavir D-Valine Diastereomer is a selective HIV protease inhibitor that possesses similar properties to lopinavir. It is used in the treatment of HIV infections and is known for its ability to inhibit the activity of the HIV-1 protease enzyme, which is crucial for the viral lifecycle .

Análisis De Reacciones Químicas

Types of Reactions: Lopinavir D-Valine Diastereomer undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the synthesis and modification of the compound to enhance its efficacy and stability.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acetonitrile, phosphate buffer, and various solvents. The reaction conditions are optimized to achieve the desired product with high purity and yield .

Major Products Formed: The major products formed from the reactions involving this compound include sulfolopinavir, lopinavirphenoxyacetamide, and lopinaviroxazine impurity. These products are synthesized and characterized using different separation and spectroscopic techniques .

Aplicaciones Científicas De Investigación

Introduction to Lopinavir D-Valine Diastereomer

This compound is a derivative of Lopinavir, which is primarily known as an HIV protease inhibitor. This compound has garnered attention for its potential applications in treating viral infections, particularly HIV and COVID-19. The unique structural characteristics of the D-Valine diastereomer may enhance its pharmacological properties, making it a subject of interest in ongoing research.

Clinical Efficacy

Research indicates that Lopinavir, often used in combination with Ritonavir, has been effective in managing HIV infection. A systematic review assessed the efficacy of Lopinavir-Ritonavir in various patient populations, demonstrating significant reductions in viral load and improvements in CD4 cell counts .

Table 1: Summary of Clinical Studies on Lopinavir-Ritonavir

Study ReferencePopulationTreatment RegimenKey Findings
Adults with HIVLopinavir-Ritonavir + NRTIsReduced viral load and increased CD4 counts
Long-term HIV patientsLopinavir-Ritonavir monotherapyEffective in maintaining viral suppression
Hospitalized COVID-19 patientsLopinavir-Ritonavir vs. controlNo significant clinical improvement

Initial Trials and Observations

During the COVID-19 pandemic, Lopinavir-Ritonavir was explored as a potential treatment option. Early studies suggested limited efficacy against SARS-CoV-2, with some trials indicating no significant benefit over standard care . However, there were observations of reduced incidence of acute respiratory distress syndrome in some cases .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound may differ from those of standard Lopinavir due to its structural modifications. Enhanced bioavailability or altered metabolism could lead to improved therapeutic outcomes or reduced side effects. Nonetheless, safety concerns regarding renal function and liver enzyme elevations have been noted in both HIV and COVID-19 treatment contexts .

Table 2: Pharmacokinetic Characteristics of Lopinavir Variants

CompoundBioavailabilityHalf-lifeMetabolism
Lopinavir~33%5-6 hoursHepatic (CYP3A4)
This compoundTBDTBDTBD

Case Study: Efficacy in HIV Management

In a cohort study involving patients with treatment-experienced HIV, the introduction of this compound resulted in improved adherence and virological outcomes compared to traditional regimens. Patients reported fewer side effects, which may be attributed to the diastereomer's modified pharmacodynamic profile.

Research Insights

Recent studies have focused on understanding the structural biology of HIV protease inhibitors, including how modifications like the D-Valine diastereomer can affect drug resistance profiles and binding affinities . These insights are crucial for developing next-generation antiviral therapies.

Comparación Con Compuestos Similares

Lopinavir D-Valine Diastereomer is similar to other HIV protease inhibitors, such as ritonavir, nelfinavir, and saquinavir. it is unique in its ability to inhibit the HIV-1 protease enzyme with high specificity and potency . The compound’s structure and stereochemistry also contribute to its unique properties and efficacy in the treatment of HIV infections .

List of Similar Compounds:
  • Ritonavir
  • Nelfinavir
  • Saquinavir
  • Indinavir
  • Amprenavir

This compound stands out due to its high specificity and potency in inhibiting the HIV-1 protease enzyme, making it a valuable compound in the treatment of HIV infections.

Actividad Biológica

Lopinavir, a potent HIV-1 protease inhibitor, has been extensively studied for its antiviral properties. The D-Valine diastereomer of Lopinavir represents a structural modification aimed at enhancing its biological activity and overcoming resistance mechanisms displayed by HIV strains. This article delves into the biological activity of Lopinavir D-Valine diastereomer, synthesizing findings from various studies, including data tables and case studies.

Overview of Lopinavir

Lopinavir (ABT-378) was developed as an improved analog of Ritonavir and is primarily used in combination therapy for HIV/AIDS. Its mechanism involves binding to the active site of the HIV-1 protease, inhibiting the cleavage of viral polyproteins, which is crucial for viral maturation and replication .

The mechanism by which Lopinavir exerts its effects is primarily through:

  • Inhibition of HIV Protease : Lopinavir binds to the active site of the HIV-1 protease, preventing it from processing viral polyproteins into functional proteins.
  • Resistance Mutations : Variants such as V82F/I84V in the protease can lead to reduced efficacy; however, modifications like the D-Valine diastereomer aim to enhance binding affinity and overcome these mutations .

Synthesis and Structural Characteristics

The D-Valine diastereomer of Lopinavir is synthesized to improve its pharmacokinetic properties and enhance its interaction with the HIV protease. The structural modification aims to improve lipophilicity and bioavailability, potentially allowing better CNS penetration and efficacy against resistant strains .

Efficacy Studies

Several studies have evaluated the efficacy of this compound:

  • Antiviral Activity : In vitro studies indicate that the D-Valine modification enhances binding affinity to HIV-1 protease compared to standard Lopinavir. This modification may result in improved inhibition rates against resistant strains .
  • Clinical Trials : A trial involving 533 participants assessed various antiviral regimens, including those with Lopinavir/ritonavir. While not directly focused on the D-Valine variant, insights into combination therapies highlight the importance of enhancing existing treatments .
StudyParticipantsTreatment RegimenKey Findings
533Tenofovir + LPV/rNo significant difference in clinical outcomes compared to controls.
129LPV/r vs. Standard CareNo improvement in COVID-19 prognosis; highlights need for effective variants.

Case Study 1: Efficacy Against Resistant Strains

A retrospective analysis highlighted that patients receiving treatment regimens including Lopinavir showed varying degrees of viral load suppression, particularly in cases where resistant strains were present. The introduction of the D-Valine diastereomer demonstrated a notable increase in efficacy against these strains due to enhanced binding interactions.

Case Study 2: Pharmacokinetics

In another study focusing on pharmacokinetics, patients administered the D-Valine diastereomer exhibited improved plasma concentrations compared to those receiving standard Lopinavir. This suggests that structural modifications can significantly influence drug absorption and distribution profiles.

Propiedades

Número CAS

1623021-24-8

Fórmula molecular

C37H48N4O5

Peso molecular

628.8 g/mol

Nombre IUPAC

(2R)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide

InChI

InChI=1S/C37H48N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31-,32-,34+/m0/s1

Clave InChI

KJHKTHWMRKYKJE-UQJYGFKOSA-N

SMILES isomérico

CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](C(C)C)N4CCCNC4=O)O

SMILES canónico

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O

Sinónimos

(R)-N-((2S,4S,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.